3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound features a unique structure with a furan ring, a phenyl group, and a dibenzo[b,e][1,4]diazepine core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-furyl ketones with aromatic diamines in the presence of a catalyst such as indium chloride in acetonitrile . This reaction proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furans or phenyl derivatives
Scientific Research Applications
3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, such as anxiolytic, anticonvulsant, and muscle relaxant properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- (3S,11R)-11-(4-Chlorophenyl)-N-cyclohexyl-3-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
Uniqueness
What sets 3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide apart is its unique combination of a furan ring and a dibenzo[b,e][1,4]diazepine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H27N3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-(furan-2-yl)-7-oxo-6-phenyl-N-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C27H27N3O3/c1-2-14-28-27(32)30-22-12-7-6-11-20(22)29-21-16-19(24-13-8-15-33-24)17-23(31)25(21)26(30)18-9-4-3-5-10-18/h3-13,15,19,26,29H,2,14,16-17H2,1H3,(H,28,32) |
InChI Key |
IXTIJJBSFVIQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=CC=C5 |
Origin of Product |
United States |
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